molecular formula C25H21N5O3 B6489206 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide CAS No. 1185120-55-1

2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B6489206
CAS No.: 1185120-55-1
M. Wt: 439.5 g/mol
InChI Key: NFKVCDHUKOLWJY-UHFFFAOYSA-N
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Description

The compound 2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide features a triazoloquinoxaline core fused with a 1,2,4-triazole ring and substituted with a 2-methylphenoxy group at position 4 and an acetamide moiety linked to a 3-methylphenyl group. This structure places it within a class of nitrogen-rich heterocyclic compounds known for diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibition properties . The acetamide side chain and aromatic substituents are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3/c1-16-8-7-10-18(14-16)26-22(31)15-29-25(32)30-20-12-5-4-11-19(20)27-24(23(30)28-29)33-21-13-6-3-9-17(21)2/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKVCDHUKOLWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is DNA. More specifically, it acts as a DNA intercalator. DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death. This makes it a potential candidate for anticancer therapy.

Pharmacokinetics

Molecular docking studies and in silico admet profiles have been performed, suggesting that the compound may have good bioavailability and could potentially be developed into an effective drug.

Action Environment

The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to intercalate DNA and induce cell death. .

Biochemical Analysis

Biochemical Properties

2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interaction with DNA. This compound has been shown to intercalate into DNA, disrupting the normal function of the DNA molecule. It interacts with various enzymes and proteins involved in DNA replication and repair, such as topoisomerases and polymerases. The nature of these interactions often leads to the inhibition of enzyme activity, resulting in the suppression of DNA synthesis and cell proliferation.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that triazoloquinoxaline derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds in this class have been reported to modulate inflammatory pathways. For instance, they can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Effects

The antimicrobial activity of triazoloquinoxaline derivatives has been explored against bacteria and fungi. The compound may disrupt microbial cell functions or inhibit essential metabolic pathways .

Case Studies

StudyObjectiveFindings
Study on Anticancer Effects Evaluate cytotoxicity against cancer cellsDemonstrated significant inhibition of cell growth in breast and lung cancer lines.
Research on Anti-inflammatory Activity Assess impact on cytokine productionShowed reduced levels of TNF-alpha and IL-6 in treated models.
Investigation of Antimicrobial Properties Test efficacy against bacterial strainsEffective against Staphylococcus aureus and E. coli with low MIC values.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazoloquinoxaline Core : Cyclization under acidic conditions using hydrazine derivatives.
  • Introduction of the Phenoxy Group : Nucleophilic substitution with 2-methylphenol.
  • Acetylation : Final acetylation step to yield the target compound.

Chemical Reactions Analysis

Chemical Reactions Involving 2-[4-(2-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide

This compound can undergo various chemical reactions due to its functional groups:

  • Hydrolysis : The acetamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Nucleophilic Substitution : The phenoxy group can be replaced by other nucleophiles, such as amines or alkoxides.

  • Oxidation : The compound can undergo oxidation reactions, potentially altering the triazole or quinoxaline rings.

Reaction Conditions:

Reaction TypeConditions
HydrolysisAcidic or basic conditions, elevated temperature
Nucleophilic SubstitutionPolar aprotic solvents, elevated temperature
OxidationOxidizing agents like potassium permanganate

Reactivity and Stability

The reactivity of 2-[4-(2-methylphenoxy)-1-oxo-1H,2H- triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is influenced by its functional groups. The compound is generally stable under standard laboratory conditions but may degrade under extreme conditions.

Stability Factors:

  • Solubility : Moderate solubility in organic solvents.

  • pH Sensitivity : Stability may vary with pH, especially affecting the acetamide group.

Biological Activities:

ActivityPotential Targets
AntimicrobialBacterial enzymes
Anti-inflammatoryInflammatory pathways
AnticancerCancer cell proliferation pathways

Comparison with Similar Compounds

Structural and Functional Insights

Acetamide Modifications: Replacement of the 3-methylphenyl group with mesityl () or chloro-trifluoromethylphenyl () alters solubility and target selectivity. The trifluoromethyl group in is known to resist oxidative metabolism, extending half-life .

Synthetic Approaches: Common methods include coupling reactions (e.g., azide-alkyne cycloaddition) and nucleophilic substitutions using cesium carbonate in polar aprotic solvents like DMF . The target compound’s synthesis likely involves reacting a triazoloquinoxaline precursor with a substituted acetamide under basic conditions, analogous to .

Physicochemical Properties: Compounds with chloro () or trifluoromethyl () substituents exhibit higher molecular weights and lipophilicity (clogP >3), which may improve blood-brain barrier penetration but reduce aqueous solubility .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols:

Core Formation: Construct the triazoloquinoxaline core via cyclization of substituted quinoxaline precursors under reflux with reagents like POCl₃ or polyphosphoric acid .

Functionalization: Introduce the 2-methylphenoxy group via nucleophilic aromatic substitution (SNAr) using K₂CO₃ as a base in DMF at 80–100°C .

Acetamide Coupling: React the intermediate with 3-methylphenylamine using EDC/HOBt in dichloromethane under nitrogen .

Optimization Strategies:

  • Use Design of Experiments (DoE) to assess variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify critical parameters for yield improvement .
  • Monitor reaction progress via HPLC-MS to detect intermediates and byproducts .

Basic: Which spectroscopic and chromatographic techniques are prioritized for structural validation and purity assessment?

Methodological Answer:

  • Structural Confirmation:
    • ¹H/¹³C NMR: Assign aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (C=O at ~170 ppm) .
    • HRMS: Confirm molecular ion ([M+H]⁺) with <2 ppm error .
  • Purity Analysis:
    • HPLC-UV/ELSD: Use C18 columns (acetonitrile/water gradient) to achieve >95% purity .
    • DSC/TGA: Assess thermal stability (decomposition >200°C indicates suitability for biological assays) .

Basic: What in vitro models are suitable for initial pharmacological profiling?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cell-Based Assays:
    • Anticancer: Use MTT assays on HeLa or MCF-7 cells (IC₅₀ <10 µM suggests therapeutic potential) .
    • Anti-Inflammatory: Measure COX-2 inhibition in LPS-stimulated macrophages via ELISA .
  • Controls: Include structurally similar analogs (e.g., quinazolinones) to benchmark activity .

Advanced: How can computational modeling predict biological targets and guide SAR studies?

Methodological Answer:

  • Target Prediction:
    • Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB: 1M17). Prioritize targets with Glide scores <−7 kcal/mol .
    • Pharmacophore Mapping: Align triazoloquinoxaline scaffolds with known inhibitors (e.g., gefitinib) using Schrödinger’s Phase .
  • SAR Guidance:
    • DFT Calculations: Optimize substituent electronic profiles (e.g., Hammett σ values for phenoxy groups) to enhance binding .
    • Free Energy Perturbation (FEP): Quantify substituent effects on binding affinity (ΔΔG <1 kcal/mol suggests viability) .

Advanced: What statistical frameworks resolve contradictions in bioactivity data across experimental models?

Methodological Answer:

  • Meta-Analysis: Apply random-effects models to aggregate IC₅₀ values from heterogeneous assays (e.g., RevMan software) .
  • Multivariate Analysis: Use PCA to identify confounding variables (e.g., cell line genetic drift, serum concentration) .
  • Bayesian Inference: Calculate posterior probabilities for activity trends (e.g., p >0.95 indicates reproducible anticancer effects) .

Advanced: How can AI-driven platforms accelerate reaction optimization and mechanistic studies?

Methodological Answer:

  • Reaction Path Prediction:
    • Quantum Chemistry: Use Gaussian 16 for transition-state analysis (e.g., IRC calculations for SNAr mechanisms) .
    • Machine Learning (ML): Train ANN models on reaction databases (e.g., USPTO) to predict optimal solvents/catalysts .
  • Real-Time Monitoring:
    • PAT Tools: Implement inline FTIR/Raman spectroscopy with ML-based spectral deconvolution .
    • Autonomous Labs: Use robotic platforms (e.g., Chemspeed) for high-throughput condition screening .

Advanced: What methodologies mitigate hazards during synthesis of reactive intermediates?

Methodological Answer:

  • Process Safety:
    • RC₁ Calorimetry: Assess exothermic risks (e.g., TMRₐd <24 hours requires controlled dosing) .
    • Inert Atmosphere: Use Schlenk lines for air-sensitive intermediates (e.g., azide couplings) .
  • Waste Management:
    • Scavenger Resins: Immobilize heavy metals (e.g., QuadraPure™ for Pd removal) .
    • Neutralization Protocols: Quench acidic/byproduct gases (e.g., NOx) with Ca(OH)₂ traps .

Advanced: How can hybrid experimental-computational workflows enhance derivative design?

Methodological Answer:

  • Virtual Library Design:
    • Generate 100–200 analogs with RDKit (e.g., varying R-groups on phenoxy/acetamide moieties) .
    • Filter via ADMET predictors (e.g., QikProp for logP 2–5 and PSA <140 Ų) .
  • Synthetic Validation:
    • Prioritize 10–20 candidates for parallel synthesis using automated microwave reactors .
    • Validate docking predictions with SPR-based binding assays (e.g., Biacore) .

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